molecular formula C14H22ClN7O4 B166557 H-Gly-Arg-Pna 2HCl CAS No. 125455-61-0

H-Gly-Arg-Pna 2HCl

Cat. No.: B166557
CAS No.: 125455-61-0
M. Wt: 387.82 g/mol
InChI Key: MGFMNXNZZCRYAQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for H-Gly-Arg-pNA hydrochloride involves chemical synthesis.
    • Unfortunately, specific reaction conditions and industrial production methods are not readily available in the literature.
  • Chemical Reactions Analysis

    • H-Gly-Arg-pNA hydrochloride does not undergo complex chemical reactions itself; rather, it serves as a substrate for thrombin.
    • Thrombin cleaves the peptide bond between Gly and Arg, releasing pNA.
    • Common reagents for detecting pNA include chromogenic substrates that change color upon enzymatic cleavage.
  • Scientific Research Applications

      Biochemistry and Enzymology: Used to study thrombin activity and inhibition.

      Drug Development: Screening for thrombin inhibitors.

      Clinical Diagnostics: Measurement of thrombin levels in patient samples.

      Pharmacology: Investigating thrombin-related pathways.

  • Mechanism of Action

    • H-Gly-Arg-pNA hydrochloride acts as a substrate for thrombin.
    • Thrombin specifically recognizes the Gly-Arg sequence and cleaves it, releasing pNA.
    • The pNA product is quantified colorimetrically, providing a readout of thrombin activity.
  • Comparison with Similar Compounds

    • H-Gly-Arg-pNA hydrochloride is unique due to its specificity for thrombin.
    • Similar compounds include other chromogenic substrates used for enzyme assays, but their selectivity may differ.

    Properties

    IUPAC Name

    2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MGFMNXNZZCRYAQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H22ClN7O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10585171
    Record name Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10585171
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    387.82 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    125455-61-0
    Record name Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10585171
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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